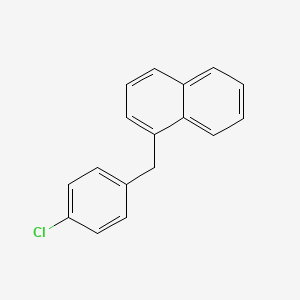

1-(4-Chlorobenzyl)naphthalene

Description

Significance of Naphthalene (B1677914) Scaffolds in Modern Organic Synthesis

The naphthalene framework is a fundamental building block in modern organic synthesis, prized for its aromaticity, stability, and reactivity. nih.govvedantu.com Its structure, composed of two fused benzene (B151609) rings, offers multiple positions for substitution, enabling the creation of a vast library of derivatives. youtube.com In organic synthesis, naphthalene and its derivatives serve as crucial intermediates for the production of a wide range of valuable chemicals, including dyes, pigments, and polymers. atamanchemicals.com For instance, naphthalenesulfonic acids are key precursors in the synthesis of 1-naphthol (B170400) and 2-naphthol, which are then used to produce various dyestuffs and rubber processing chemicals. nih.gov

The reactivity of the naphthalene ring system, which is more reactive than benzene, allows for a variety of chemical transformations such as nitration, halogenation, and Friedel-Crafts acylation, providing access to a plethora of substituted naphthalenes. youtube.comresearchgate.net The development of new synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and electrophilic cyclizations, has further expanded the toolkit for the regioselective synthesis of polysubstituted naphthalenes under mild conditions. nih.gov These advancements have made naphthalene scaffolds readily accessible for the construction of complex molecular architectures.

The unique photophysical properties of the naphthalene chromophore/fluorophore have also been a focus of research. The introduction of substituents can modulate the absorption and fluorescence properties of the naphthalene core, leading to the development of novel materials for electronic and optical applications. researchgate.net For example, silyl-substituted naphthalene derivatives have been synthesized and studied for their distinct spectroscopic properties. researchgate.netmdpi.com

Table 1: Physical and Chemical Properties of Naphthalene

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₈ | wikipedia.org |

| Molar Mass | 128.174 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid crystals/flakes | wikipedia.org |

| Odor | Strong, characteristic | wikipedia.org |

| Melting Point | 80.26 °C (176.47 °F; 353.41 K) | wikipedia.org |

| Boiling Point | 217.97 °C (424.35 °F; 491.12 K) | wikipedia.org |

| Solubility in Water | 31.6 mg/L (at 25 °C) | wikipedia.org |

| Vapor Pressure | 0.087 mmHg | vedantu.com |

Overview of Substituted Benzylnaphthalene Derivatives in Medicinal Chemistry

Substituted benzylnaphthalene derivatives are a prominent class of compounds within the broader family of naphthalene-based molecules actively investigated in medicinal chemistry. The combination of the naphthalene scaffold with a substituted benzyl (B1604629) group can lead to compounds with significant biological activities. nih.gov The naphthalene moiety itself is found in numerous bioactive natural products and synthetic drugs, exhibiting a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov

The benzyl group, with its own potential for substitution, offers a means to further modulate the pharmacological profile of the parent naphthalene core. This structural versatility allows for the exploration of structure-activity relationships (SAR), aiming to enhance potency and selectivity while minimizing toxicity. nih.gov For example, research has shown that introducing different substituents on the benzyl ring can significantly impact the biological efficacy of the resulting benzylnaphthalene derivative.

Naphthalene derivatives, including those with benzyl substitutions, have been investigated as potential inhibitors of various enzymes and protein-protein interactions. For instance, certain naphthalene derivatives have been designed as inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a target for treating oxidative stress-related inflammatory diseases. mdpi.com Furthermore, the antifungal and anticancer properties of various substituted naphthalenes are areas of active research. nih.govresearchgate.net

Research Trajectories and Academic Focus on 1-(4-Chlorobenzyl)naphthalene

The specific compound This compound (CAS No. 1591-43-1) is an example of a substituted benzylnaphthalene that falls within the described research landscape. bldpharm.comlookchem.com While detailed academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structural components suggest clear research trajectories based on related compounds.

The synthesis of this compound would likely involve the coupling of a naphthalene-containing starting material with a 4-chlorobenzyl moiety. A plausible synthetic route could be the reaction of 1-chloromethylnaphthalene with a suitable organometallic reagent derived from 4-chlorobenzene, or a Friedel-Crafts type reaction between naphthalene and 4-chlorobenzyl chloride. The synthesis of the precursor, 1-chloromethylnaphthalene, is well-established and can be achieved through the chloromethylation of naphthalene using reagents like paraformaldehyde and hydrochloric acid. wikipedia.orgmolaid.comresearchgate.net

The academic focus on compounds like this compound is driven by the potential for discovering novel biological activities. The presence of the 4-chloro substituent on the benzyl ring is a common feature in many biologically active molecules, as it can influence factors such as metabolic stability and binding affinity to biological targets. Research on closely related structures, such as other chlorobenzyl-substituted naphthalenes and naphthalene derivatives, has indicated potential for antifungal and anticancer applications. nih.govresearchgate.netnih.gov For instance, a series of 1-chloromethylnaphthalene derivatives were synthesized and evaluated for their in vitro antifungal activity. researchgate.net Similarly, various naphthalene-1,4-dione derivatives have been explored as potent antimycobacterial and anticancer agents. atamanchemicals.com

Given these precedents, it is reasonable to hypothesize that research on this compound would investigate its potential as a cytotoxic agent against cancer cell lines or as an antimicrobial agent. The investigation would likely involve the synthesis of the compound, followed by in vitro screening against a panel of cancer cells or microbial strains to determine its biological activity profile. Further studies would then aim to elucidate its mechanism of action and explore structure-activity relationships by synthesizing and testing related analogs.

Table 2: Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1591-43-1 | bldpharm.com |

| Molecular Formula | C₁₇H₁₃Cl | bldpharm.com |

| Molecular Weight | 252.74 g/mol | bldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13Cl |

|---|---|

Molecular Weight |

252.7 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]naphthalene |

InChI |

InChI=1S/C17H13Cl/c18-16-10-8-13(9-11-16)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-11H,12H2 |

InChI Key |

LQSUHLTZOMISPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chlorobenzyl Naphthalene and Its Analogues

Established Synthetic Pathways to the 1-(4-Chlorobenzyl)naphthalene Core Structure

The construction of the fundamental this compound framework can be achieved through several established synthetic routes.

Electrophilic Substitution Reactions on Naphthalene (B1677914)

Naphthalene readily undergoes electrophilic substitution reactions, more so than benzene (B151609). scribd.com These reactions typically favor the 1-position (alpha-position) due to the greater stability of the carbocation intermediate formed during the reaction. cutm.ac.inlibretexts.org This preference is because the intermediate for 1-substitution has more resonance structures that retain a complete benzene ring, making it more stable. libretexts.orgwordpress.com

While direct Friedel-Crafts alkylation of naphthalene with 4-chlorobenzyl chloride could theoretically yield this compound, such reactions are often complex and can lead to polysubstitution and rearrangement products. The choice of solvent can also influence the product distribution in Friedel-Crafts acylations, a related reaction. libretexts.org

Coupling Reactions for Chlorobenzyl Moiety Introduction

Modern synthetic methods often employ coupling reactions to form the bond between the naphthalene and chlorobenzyl moieties. Palladium-catalyzed coupling reactions are a powerful tool for this purpose. For instance, the reaction of 1-(chloromethyl)naphthalenes with other molecules can be controlled by the choice of ligand on the palladium catalyst to achieve specific regioselectivity. chemicalbook.com While not a direct synthesis of the target compound, this illustrates the principle of using catalyzed coupling reactions to form specific bonds in naphthalene derivatives.

Chloromethylation of Naphthalene Precursors

Chloromethylation of naphthalene is a key step in preparing precursors for the synthesis of this compound. This reaction introduces a chloromethyl group (-CH2Cl) onto the naphthalene ring, which can then be further reacted. The process typically involves reacting naphthalene with paraformaldehyde and hydrochloric acid, often in the presence of a catalyst like phosphoric acid or a Lewis acid. orgsyn.orgderpharmachemica.comgoogle.com The resulting 1-chloromethylnaphthalene is a versatile intermediate. chemicalbook.comorgsyn.orgderpharmachemica.com It can be used in subsequent reactions, such as a Friedel-Crafts alkylation with chlorobenzene, to form the desired this compound.

A variety of catalysts have been explored for the chloromethylation of aromatic compounds, including surfactant micelles and mixtures of Lewis acids like ferric chloride and copper chloride. chemicalbook.comgoogle.com

Synthesis of Diverse Structural Analogues and Key Intermediates

The core naphthalene structure can be modified to create a wide range of analogues with different properties and potential applications. This is often achieved by synthesizing key intermediates that can be further elaborated.

Naphthalene-Based Hydrazine (B178648) and Imine Derivatives

Naphthalene-based hydrazine and imine derivatives are important classes of compounds. 1-Naphthylhydrazine can be synthesized from 1-naphthol (B170400) and hydrazine hydrate. google.com Hydrazine derivatives, in general, can be synthesized through various methods, including the reductive alkylation of hydrazine derivatives and copper-catalyzed coupling reactions. organic-chemistry.org

Imine derivatives, also known as Schiff bases, can be synthesized from the reaction of an amine with a ketone or aldehyde. researchgate.net For example, chalcone-imine hybrids have been synthesized using microwave-assisted methods. researchgate.net Naphthalene diimides are another class of related compounds that have been synthesized and characterized. beilstein-journals.org

Chalcone (B49325) and Prop-2-en-1-one Naphthalene Derivatives

Chalcones are characterized by a 1,3-diphenyl-2-propen-1-one framework. acs.org Naphthalene-containing chalcones can be synthesized by the Claisen-Schmidt condensation of an appropriate acetylnaphthalene with an aromatic aldehyde in the presence of a base like potassium hydroxide. acs.orgnih.gov For example, 2-acetylnaphthalene (B72118) can be reacted with various benzaldehydes to produce a range of chalcone derivatives. nih.gov

These chalcone structures, which contain a reactive α,β-unsaturated carbonyl group, serve as versatile intermediates for the synthesis of other complex molecules. researchgate.netacs.orgnih.gov A variety of naphthalene-chalcone derivatives have been synthesized and studied. epa.govacs.org The general structure of these compounds is (E)-1-(substituted phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one.

Interactive Data Table: Synthesis of Naphthalene-Chalcone Derivatives

| Acetylnaphthalene Reactant | Aldehyde Reactant | Base/Solvent | Product Class | Reference |

| 2-Acetylnaphthalene | Benzaldehyde/Substituted Benzaldehyde | KOH/Methanol | Naphthalene-Chalcones | nih.gov |

| 4-Fluoroacetophenone | 1-Naphthaldehyde or 2-Naphthaldehyde | Not Specified | Naphthalene-Chalcone Derivatives | acs.org |

| Acetophenone Derivative | Benzaldehyde Derivative | 40% NaOH/Ethyl Alcohol | Chalcone Derivatives | nih.gov |

Naphthalene-Substituted Triazole Spirodienones

A specialized class of naphthalene analogues, the triazole spirodienones, have been synthesized to explore their chemical properties. nih.gov The synthesis reported by Luo et al. involves a multi-step sequence starting from a naphthalene-containing precursor which is elaborated to form a 1,2,4-triazole (B32235) ring. nih.govresearchgate.net This triazole intermediate is then subjected to an oxidative dearomatization and spirocyclization step to construct the final spirodienone architecture. This key step often employs an oxidizing agent like lead tetraacetate or phenyliodine(III) diacetate (PIDA).

Bis(arylsulfonamido)naphthalene-N,N'-diacetic Acid Analogues

The synthesis of this class of compounds is a multi-step process designed to build a symmetrical molecule with specific functionalities. nih.gov The general route starts with 4-nitro-1-naphthylamine (B40213).

Diamine Formation: The nitro group of 4-nitro-1-naphthylamine is reduced to an amine, and the existing amino group is protected, eventually leading to naphthalene-1,4-diamine. A palladium-catalyzed hydrogenation is a common method for the reduction. nih.gov

Sulfonylation: The resulting 1,4-diamine is then reacted with two equivalents of a substituted aryl sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in the presence of a base like pyridine (B92270) or in a solvent like dichloromethane (B109758) with DMAP as a catalyst. nih.gov This forms the core bis(arylsulfonamido)naphthalene structure.

Alkylation: The final step is the N-alkylation of the two sulfonamide nitrogens. This is achieved by reacting the bis(sulfonamide) with a haloacetic acid ester, such as tert-butyl bromoacetate (B1195939), in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. nih.gov

Deprotection: If an ester like tert-butyl bromoacetate is used, a final deprotection step using an acid (e.g., trifluoroacetic acid in DCM) is required to yield the final diacetic acid products. nih.gov

This modular synthesis allows for variation in the aryl sulfonyl group to explore structure-activity relationships. nih.govnih.govnih.gov

Table 2: General Synthetic Scheme for Bis(arylsulfonamido)naphthalene-N,N'-diacetic Acids

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1 | 4-Nitro-1-naphthylamine | Pd/C, H₂ | Naphthalene-1,4-diamine | nih.gov |

| 2 | Naphthalene-1,4-diamine | Ar-SO₂Cl, Base | 1,4-Bis(arylsulfonamido)naphthalene | nih.gov |

| 3 | 1,4-Bis(arylsulfonamido)naphthalene | BrCH₂COOtBu, K₂CO₃ | Di-tert-butyl ester intermediate | nih.gov |

Naphthofuranic Derivatives

Naphthofurans, which feature a furan (B31954) ring fused to a naphthalene core, can be synthesized through various cyclization strategies. eurjchem.comscilit.comresearchgate.net

A common approach starts from a substituted naphthol. For example, 2-hydroxy-1-naphthaldehyde (B42665) can be converted to its oxime, which is then dehydrated to a nitrile. Reaction with bromoacetone (B165879) or a similar α-haloketone, followed by cyclization, yields the naphtho[2,1-b]furan (B1199300) skeleton. researchgate.net

Another powerful method involves the palladium-catalyzed three-component coupling of naphthols, aldehydes, and carbon monoxide to furnish naphthofuran-2(3H)-one derivatives. dovepress.com More recently, visible-light-mediated [3+2] cycloaddition reactions between 2-hydroxy-1,4-naphthoquinone (B1674593) and various styrenes have provided an efficient route to naphtho[2,3-b]furan-4,9-diones. researchgate.net Additionally, a multi-step synthesis starting from 4-amino-1-naphthol (B40241) has been used to create complex naphthofuran derivatives, involving sulfonation, oxidation, and subsequent cyclization steps. nih.gov

Diphenylpiperazine 1,2,3-triazole Derivatives Incorporating Naphthalene

The synthesis of these complex hybrid molecules is best achieved using the principles of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). dovepress.comresearchgate.netnih.gov This reaction forms a 1,4-disubstituted 1,2,3-triazole ring by efficiently joining a terminal alkyne and an azide (B81097).

The general strategy involves preparing two key fragments:

A naphthalene derivative functionalized with either a terminal alkyne or an azide group.

A diphenylpiperazine derivative functionalized with the complementary group (azide or alkyne).

For example, 1-azidomethylnaphthalene can be prepared from 1-chloromethylnaphthalene by reaction with sodium azide. The other fragment, an N-propargyl diphenylpiperazine, can be synthesized by alkylating diphenylpiperazine with propargyl bromide. The CuAAC reaction between these two fragments, typically catalyzed by a Cu(I) source (like CuSO₄ with sodium ascorbate (B8700270) as a reductant) in a suitable solvent system (e.g., t-BuOH/H₂O), would yield the desired naphthalene-triazole-diphenylpiperazine hybrid. researchgate.net This modular approach allows for significant structural diversity by varying the substitution on both the naphthalene and diphenylpiperazine moieties.

Mechanistic Considerations in Synthetic Transformations

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structural features of this compound. These techniques provide detailed information about the connectivity of atoms, molecular weight, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For naphthalene and its derivatives, ¹H and ¹³C NMR provide critical data on the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of naphthalene, two distinct signals are typically observed due to the presence of two types of chemically non-equivalent protons: the α-protons (at C1, C4, C5, and C8) and the β-protons (at C2, C3, C6, and C7). The α-protons are generally more deshielded and appear at a higher chemical shift compared to the β-protons. This difference is attributed to steric compression and subtle differences in electronic environments. reddit.com

For substituted naphthalenes like this compound, the NMR spectra become more complex, yet more informative. The introduction of the 4-chlorobenzyl group at the C1 position breaks the symmetry of the naphthalene ring system, leading to a greater number of unique signals. The protons on the naphthalene core, the methylene (B1212753) bridge, and the chlorophenyl ring all resonate at characteristic chemical shifts, allowing for their unambiguous assignment.

For instance, in the ¹H NMR spectrum of 1-(trimethylsilyl)naphthalene, the silyl (B83357) group's protons appear as a singlet at a very low chemical shift (around 0.47 ppm), while the naphthalene protons are observed in the aromatic region. researchgate.net Similarly, in 1,4-disubstituted naphthalenes, the symmetry can lead to simplified spectra. For example, the ¹H NMR spectrum of 1,4-dibromonaphthalene (B41722) shows two signals for the aromatic protons. mdpi.com

Detailed analysis of coupling patterns (spin-spin splitting) in high-resolution ¹H NMR spectra provides further insights into the connectivity of protons, confirming the substitution pattern. The magnitude of the coupling constants can help differentiate between ortho, meta, and para relationships between protons on the aromatic rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of signals in the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. In naphthalene, due to its symmetry, only three signals are observed for the ten carbon atoms. researchgate.net The carbon atoms at the fusion of the two rings (C9 and C10) are distinct from the protonated carbons. For this compound, one would expect to see a larger number of signals corresponding to the carbons of the naphthalene core, the methylene bridge, and the 4-chlorophenyl ring.

Table 1: Representative ¹H NMR Data for Naphthalene Derivatives

| Compound | Solvent | Chemical Shifts (ppm) and Multiplicity | Reference |

|---|---|---|---|

| Naphthalene | CDCl₃ | 7.40-7.55 (m, 4H, β-H), 7.80-7.90 (m, 4H, α-H) | rsc.org |

| 1-Cyano-4-(trimethylsilyl)naphthalene | CDCl₃ | 0.49 (s, 9H), 7.61–7.72 (m, 2H), 7.72 (d, J = 7.14 Hz, 1H), 7.86 (d, J = 7.14 Hz, 1H), 8.16–8.19 (m, 1H), 8.28–8.31 (m, 1H) | mdpi.com |

| 1-Cyano-5-(trimethylsilyl)naphthalene | CDCl₃ | 0.48 (s, 9H), 7.55 (dd, J = 7.23, 8.51 Hz, 1H), 7.65 (dd, J = 6.78, 8.42 Hz, 1H), 7.82 (dd, J = 1.28, 6.78 Hz, 1H), 7.92 (dd, J = 1.10, 7.14 Hz, 1H), 8.27–8.36 (m, 2H) | mdpi.com |

| 1,4-Dibromonaphthalene | CDCl₃ | 7.64 (s, 2H), 7.65 (dd, J = 3.48, 6.41 Hz, 2H), 8.26 (dd, J = 3.20, 6.50 Hz, 2H) | mdpi.com |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M).

Electron ionization (EI) is a common technique used in MS. The mass spectrum of 1-(chloromethyl)naphthalene (B51744), a related compound, shows a molecular ion peak at m/z 176. nih.govnist.gov The fragmentation pattern provides further structural information. Common fragmentation pathways for such compounds include the loss of the chlorine atom and the cleavage of the bond between the methylene group and the naphthalene ring, leading to characteristic fragment ions. For example, the base peak in the mass spectrum of 1-(chloromethyl)naphthalene is often at m/z 141, corresponding to the naphthylmethyl cation. nih.gov

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing mixtures and confirming the identity of individual components. In the context of synthesizing this compound, GC-MS could be used to monitor the reaction progress and identify any byproducts. For instance, GC-MS has been used to identify and characterize various substituted naphthalene derivatives. mdpi.com

Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through the analysis of fragment ions. By selecting the molecular ion of this compound and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated, serving as a fingerprint for the compound and aiding in its unequivocal identification, especially in complex matrices.

Table 2: Mass Spectrometry Data for Related Naphthalene Compounds

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Naphthalene | EI | 128 | Not specified | chemicalbook.com |

| 1-(Chloromethyl)naphthalene | EI | 176 | 141, 115, 139, 142 | nih.gov |

| 1-Chloromethyl-4-methylnaphthalene | EI | 190 | Not specified | nist.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic rings would appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methylene bridge would be observed around 2925 and 2850 cm⁻¹. The C=C stretching vibrations of the naphthalene and benzene rings would give rise to a series of bands between 1600 and 1400 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

For the parent naphthalene molecule, the FTIR and Raman spectra have been extensively studied and assigned based on theoretical calculations. niscpr.res.in The C-H stretching frequencies are observed around 3058 cm⁻¹ (IR) and 3054 cm⁻¹ (Raman). niscpr.res.in The C=C stretching vibrations give rise to prominent bands at 1593 and 1504 cm⁻¹ in the IR spectrum. niscpr.res.in

Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds. The Raman spectrum of naphthalene shows strong bands corresponding to the ring breathing modes and C-C stretching vibrations. researchgate.net For this compound, Raman spectroscopy would be valuable for confirming the presence of the naphthalene and benzene ring systems.

Table 3: Key Vibrational Frequencies for Naphthalene

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretching | 3058 | 3054 | niscpr.res.in |

| C=C Stretching | 1593, 1504 | Not specified | niscpr.res.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives exhibit characteristic absorption spectra due to π-π* transitions within the aromatic system.

The UV-Vis spectrum of naphthalene in ethanol (B145695) displays strong absorption bands in the ultraviolet region. researchgate.net The spectrum is characterized by a fine structure associated with the conjugated aromatic bonds. researchgate.net The absorption maxima for naphthalene are typically observed around 220 nm, 275 nm, and 312 nm. The introduction of substituents on the naphthalene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.

For this compound, the UV-Vis spectrum is expected to be a superposition of the absorptions of the naphthalene and chlorophenyl chromophores, with some shifts due to their interaction. The extended conjugation in naphthalene derivatives generally leads to a red shift in the absorption maxima. shimadzu.comlibretexts.org For instance, silyl-substituted naphthalenes show absorption maxima shifted to longer wavelengths compared to naphthalene itself. mdpi.comnih.gov The UV-Vis spectrum of a naphthalene crystal has shown an absorption maximum at 219.32 nm, with transparency in the visible region. researchgate.net

Table 4: UV-Vis Absorption Maxima for Naphthalene and a Substituted Derivative

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| Naphthalene | Ethanol | ~220, ~275, ~312 | researchgate.net |

| Naphthalene Crystal | - | 219.32 | researchgate.net |

| Silyl-substituted Naphthalenes | Cyclohexane | Shifted to longer wavelengths vs. naphthalene | mdpi.comnih.gov |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission of light from a molecule after it has absorbed light. Naphthalene and many of its derivatives are fluorescent.

The fluorescence emission spectrum of naphthalene in cyclohexane, when excited at 270 nm, shows a structured emission with a maximum around 340 nm. omlc.orgresearchgate.net The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the environment. nih.gov

Substitution on the naphthalene ring can significantly alter its fluorescence properties. For example, the introduction of silyl groups at the 1- and 1,4-positions of naphthalene causes a red shift in the emission maxima and an increase in fluorescence intensity. researchgate.netmdpi.comnih.gov This highlights the potential to tune the photophysical properties of naphthalene derivatives through chemical modification. The fluorescence of this compound would be expected to be influenced by the presence of the 4-chlorophenyl group, potentially through electronic effects or by providing new pathways for non-radiative decay.

Table 5: Fluorescence Emission Data for Naphthalene and a Substituted Derivative

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Reference |

|---|---|---|---|---|

| Naphthalene | Cyclohexane | 270 | ~340 | omlc.orgresearchgate.net |

| Silyl-substituted Naphthalenes | Cyclohexane | Not specified | Shifted to longer wavelengths vs. naphthalene | researchgate.netmdpi.comnih.gov |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic techniques provide valuable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Table 6: Crystallographic Data for a Related Naphthalene Derivative

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| 1,4-Bis(chloromethyl)naphthalene (B50580) | Not specified | Not specified | Naphthalene C-C: 1.344(6)–1.425(5) | nih.gov |

Single Crystal X-ray Diffraction of Naphthalene Derivatives

Single crystal X-ray diffraction is a pivotal non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. This includes unit cell dimensions, bond lengths, bond angles, and details of site-ordering. The interaction of monochromatic X-rays with the electron clouds of atoms in a crystal lattice produces a diffraction pattern, which is governed by Bragg's Law. Analysis of this pattern allows for the determination of the three-dimensional atomic and molecular structure of a crystal. shimadzu.comresearchgate.net

For instance, the analysis of 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene, a compound with a similar substitution pattern, reveals significant structural details. In this molecule, the interplanar angle between the benzene ring and the naphthalene ring is 72.06 (7)°. The carbonyl group and the 4-chlorophenyl group are nearly coplanar. researchgate.net This suggests that in this compound, a considerable twist between the naphthalene and the chlorobenzyl moieties can be anticipated due to steric hindrance.

Furthermore, studies on other naphthalene derivatives, such as those with pyridylimine-binding units, have shown crystallization in a monoclinic system with a P21/c space group. acs.org The investigation of liquid 1-chloronaphthalene (B1664548) by X-ray diffraction has also provided insights into the short-range molecular arrangement in a condensed phase. nih.gov The table below summarizes crystallographic data for naphthalene and a related derivative.

Crystallographic Data for Naphthalene and a Derivative

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|

| Naphthalene | Monoclinic | P21/a | a = 8.235 Å, b = 6.003 Å, c = 8.658 Å, β = 122.92° | researchgate.net |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Monoclinic | P21/c | Not specified | acs.org |

Conformational Analysis and Molecular Packing in Crystalline States

The conformation and molecular packing of naphthalene derivatives in the crystalline state are dictated by a delicate balance of intermolecular forces, including van der Waals interactions, π-π stacking, and in some cases, hydrogen bonding. The shape of the molecules plays a crucial role in determining the packing motif. rsc.org

For this compound, the presence of the bulky chlorobenzyl group at the 1-position of the naphthalene ring will significantly influence its conformation. Conformational analysis of related structures, such as 1-(p-methoxybenzoyl)naphthalene, has shown that the naphthyl group is oriented nearly perpendicular to the plane of the benzoyl group. rsc.org This perpendicular arrangement is a common feature in 1-substituted naphthalenes to minimize steric strain.

The study of perfluorohalogenated naphthalenes has also shed light on the role of intermolecular interactions, revealing π-hole stacking between carbon atoms of the naphthalene ring, in cooperation with σ-hole bonding of halogen atoms. rsc.org

Intermolecular Interactions in Naphthalene Derivatives

| Compound | Dominant Interaction Types | Observed Packing Features | Reference |

|---|---|---|---|

| 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene | van der Waals, π-π stacking, C-H···O hydrogen bonding | Molecular stacks, parallel chlorophenyl groups, herringbone packing of naphthalene rings | researchgate.net |

| Naphthalene | van der Waals, π-π stacking | Herringbone motif | tandfonline.com |

| 3,6-I2F6 naphthalene | π-hole stacking, σ-hole bonding | Cooperative π-hole and σ-hole interactions | rsc.org |

Advanced Chromatographic Separations for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of naphthalene derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these relatively non-polar compounds. rdd.edu.iqnih.gov

For the analysis of this compound, a C18 column would be the stationary phase of choice, offering excellent separation based on hydrophobicity. rdd.edu.iqnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. rdd.edu.iqnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures of naphthalene derivatives. nih.gov

The purity of this compound can be accurately determined by HPLC with UV detection. Naphthalene and its derivatives exhibit strong UV absorbance, typically monitored at wavelengths around 230 nm or 254 nm. rdd.edu.iqresearchgate.net The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area is proportional to its concentration. For quantitative analysis, a calibration curve is constructed using standards of known concentration. nih.gov

Typical HPLC Parameters for Naphthalene Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | rdd.edu.iqnih.gov |

| Detection | UV at 230 nm or 254 nm | rdd.edu.iqresearchgate.net |

| Flow Rate | 1.0 mL/min | rdd.edu.iq |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The high resolution of capillary GC columns allows for the separation of closely related isomers. wiley.com

In a typical GC analysis of naphthalene derivatives, a non-polar or semi-polar capillary column, such as one coated with (5%-phenyl)-methylpolysiloxane, is used. wiley.com The sample, dissolved in a suitable solvent, is injected into a heated port where it vaporizes. An inert carrier gas, such as helium or nitrogen, transports the vaporized analytes through the column. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase.

For the identification of this compound, the retention time is a primary parameter. The Kovats retention index, a normalized measure of retention, can also be used for more robust identification across different systems. nih.govnih.gov Mass spectrometry provides definitive structural information through the analysis of the fragmentation pattern of the molecule upon electron ionization. researchgate.netwiley.com

GC Data for Benzylnaphthalene Isomers

| Compound | Kovats Retention Index (Standard non-polar) | Major m/z peaks in Mass Spectrum | Reference |

|---|---|---|---|

| 1-Benzylnaphthalene | 1962.7 | 218, 217 | nih.gov |

| 2-Benzylnaphthalene | Not specified | 218, 118, 119 | nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a high-resolution separation technique that can be applied to the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. tandfonline.comtandfonline.com A key challenge in the CE analysis of neutral compounds like this compound is inducing their migration in an electric field. This is typically achieved by incorporating a charged species into the running buffer that interacts with the neutral analyte. tandfonline.comtandfonline.com

One of the most common approaches is Micellar Electrokinetic Chromatography (MEKC), where surfactants are added to the buffer at a concentration above their critical micelle concentration. acs.org Neutral analytes partition between the aqueous buffer and the charged micelles, and their separation is based on these differential partitioning coefficients.

Another powerful technique involves the use of cyclodextrins (CDs) as buffer additives. acs.orgnih.gov Neutral analytes can form inclusion complexes with the hydrophobic cavity of the cyclodextrin (B1172386) molecules. By using charged cyclodextrin derivatives, or a mixture of neutral and charged CDs, separation of neutral PAHs can be achieved based on the varying strengths of their inclusion complexes. acs.orgnih.gov For the analysis of this compound, a CD-modified CE method would likely provide high separation efficiency and resolution.

While specific CE methods for this compound are not detailed in the literature, the general methodologies developed for PAHs are directly applicable. tandfonline.comtandfonline.com The separation of protein adducts of naphthalene has also been demonstrated using free-flow electrophoresis, a related technique. nih.govnih.gov

Computational Chemistry Applications in the Study of 1 4 Chlorobenzyl Naphthalene and Its Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become an indispensable tool for predicting the physicochemical properties of molecules. For naphthalene (B1677914) derivatives, these methods are used to understand their structure, reactivity, and potential applications in fields like nonlinear optics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

In a study on benzo- and anthraquinodimethane derivatives, the B3LYP/6-31G(d,p) method was used to obtain stable optimized geometries. researchgate.net Similarly, for nitronaphthalenes, DFT methods like B3LYP and PBE0, in conjunction with basis sets such as cc-pVDZ and 6-31+G*, have been used to study their geometries. unict.it These studies indicate that the choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is particularly useful for calculating and interpreting UV-visible absorption spectra. For instance, in a study of 1-(chloromethyl)-2-methylnaphthalene, TD-DFT calculations were performed to understand the electronic transitions in both the gas phase and in solvents like DMSO and chloroform. nih.gov

The performance of different functionals within TD-DFT has been evaluated for core-substituted naphthalene diimides. researchgate.netnih.gov It was found that global hybrid functionals like PBE0 provide accurate predictions of vertical excitation energies, while range-separated hybrids such as LCY-BLYP show a systematic trend compared to experimental absorption maxima. researchgate.netnih.gov The inclusion of solvent effects in these calculations is highlighted as important for achieving optimal agreement with experimental spectra. researchgate.netnih.gov

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and has a higher chemical reactivity.

For 1-(chloromethyl)-2-methylnaphthalene, a lower HOMO-LUMO energy gap was found to explain the eventual charge transfer interactions occurring within the molecule. nih.gov In studies of benzo- and anthraquinodimethane derivatives, the HOMO-LUMO gap was analyzed to understand their electronic structures and the relocation of electron density. researchgate.net For instance, one of the studied compounds was identified as the softest, best electron donor, and most reactive based on its FMO analysis. researchgate.net Similarly, for a naphthalene-based crystal structure with pyridylimine-binding units, computational methods were used to investigate the ligand's HOMO and LUMO. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the study of benzo- and anthraquinodimethane derivatives, MEP analysis at the B3LYP/6-31G(d,p) level was used to predict the reactive sites for electrophilic and nucleophilic attacks. researchgate.net This analysis helps in understanding the charge distributions over the molecular surfaces and provides insights into how the molecule will interact with other species. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It is used to analyze hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonds. By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stability of the molecule arising from these electronic effects.

Calculation of Dipole Moment, Polarisability, and Hyperpolarisability

The dipole moment, polarizability, and hyperpolarizability are important electrical properties that determine a molecule's response to an external electric field. These properties are particularly relevant for the development of nonlinear optical (NLO) materials. Computational methods are frequently used to calculate these parameters.

For 1-(chloromethyl)-2-methylnaphthalene, the dipole moment, linear polarizabilities, and first and second hyperpolarizabilities were computed using both HF and B3LYP methods with 6-311G(d,p) and 6-311++G(d,p) basis sets. nih.gov In a study of nitronaphthalenes, the dipole moment, average polarizability, and first hyperpolarizability were calculated using various ab initio and DFT methods. researchgate.net The results indicated that these electrical properties increase when moving from the 1-nitronaphthalene (B515781) to the 2-nitronaphthalene (B181648) isomer due to stronger π-conjugative interactions. unict.it

For a series of triazol-5-ones with chlorobenzyl groups, DFT calculations were used to determine their NLO properties. researchgate.net The calculated values for dipole moment, polarizability, and first-order hyperpolarizability provide insight into their potential for NLO applications. researchgate.net

Below is a table summarizing the calculated electrical properties for related compounds from the literature.

| Compound | Method | Dipole Moment (Debye) | Polarizability (10⁻²³ esu) | First Hyperpolarizability (10⁻³⁰ esu) |

| o-Chlorobenzaldehyde | B3LYP/6-31G'(d,p) | 3.1243 | - | 155.86 |

| m-Chlorobenzaldehyde | B3LYP/6-31G'(d,p) | 1.8918 | - | 240.86 |

| p-Chlorobenzaldehyde | B3LYP/6-31G'(d,p) | 2.1276 | - | 820.22 |

Data sourced from a study on chlorobenzaldehydes. mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 1-(4-Chlorobenzyl)naphthalene and its analogues, MD simulations provide crucial insights into their conformational stability and dynamic behavior in a simulated biological environment. These simulations can reveal how the molecule flexes, rotates, and settles into its most stable three-dimensional shapes, which is fundamental to its interaction with biological targets.

In studies of naphthalene-based compounds, MD simulations are often employed to assess the stability of a ligand-protein complex after an initial docking pose has been established. nih.gov The root-mean-square deviation (RMSD) of the atomic positions is a key metric used to evaluate this stability. A stable RMSD value over the course of the simulation, typically ranging from tens to hundreds of nanoseconds, suggests that the ligand remains securely bound within the active site of the protein and that the complex is in a state of equilibrium. nih.gov For instance, a study on naphthalene-based inhibitors of SARS-CoV-2 papain-like protease (PLpro) utilized MD simulations to confirm the stability of the ligand-receptor complex, which is a critical step in validating potential drug candidates. nih.gov Similarly, simulations of other complex molecules have shown that stable RMSD values, often within a range of 1.5 to 8.5 Å, indicate a stable protein-ligand conformation. researchgate.net The trajectory of the simulation also provides information on the conformational changes the protein might undergo to accommodate the ligand, offering a dynamic picture of the binding event. nih.gov

Table 1: Representative RMSD Values from MD Simulations of Ligand-Protein Complexes

| Complex | Simulation Time (ps) | Stable RMSD Value (Å) | Reference |

|---|---|---|---|

| HDAC 6 – O38 | 5000 | 1.5 | researchgate.net |

| HDAC 7 – Kb17 | 5000 | 5.0 | researchgate.net |

| HDAC 4 – F | 5000 | 5.5 | researchgate.net |

| HDAC 5 – Ib14 | 5000 | 6.5 | researchgate.net |

| HDAC 9 – Gd40 | 5000 | 7.5 | researchgate.net |

| HDAC 10 – Aa50 | 5000 | 8.5 | researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand, such as a this compound analogue, to a biological target, typically a protein or enzyme.

A primary application of molecular docking is the prediction of the binding affinity between a ligand and its target. This is often expressed as a docking score, which is an estimation of the free energy of binding, typically in kcal/mol. A lower (more negative) docking score generally indicates a stronger binding affinity. For naphthalene derivatives, docking studies have been instrumental in identifying promising candidates for various therapeutic areas, including anticancer agents. nih.govnih.gov

For example, in a study of naphthalene-1,4-dione analogues, several compounds were identified with potent anticancer activity, and their IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) were determined. rsc.org While IC50 is an experimental value, it often correlates well with computationally derived docking scores. In another study on chalcone (B49325) derivatives containing a naphthalene moiety, compounds were evaluated for their anticancer activity against HCT116 and HepG2 human cancer cell lines, with the most potent compound exhibiting an IC50 value of 1.02 ± 0.04 μM against HepG2 cells. nih.gov

Table 2: Examples of Biological Activity of Naphthalene Analogues

| Compound Series | Most Potent Compound | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives | m-acetylphenylamino-1,4-naphthoquinone (8) | HuCCA-1 | 2.364 | nih.gov |

| 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives | p-acetylphenylamino-1,4-naphthoquinone (9) | MOLT-3 | 2.118 | nih.gov |

| Chalcones containing naphthalene moiety | Compound 4h | HepG2 | 1.02 ± 0.04 | nih.gov |

| Chalcones containing naphthalene moiety | Compound 4h | HCT116 | 1.20 ± 0.07 | nih.gov |

| Naphthalene-1,4-dione analogues | Compound 44 (imidazole derivative) | HEC1A | 6.4 | rsc.org |

Beyond predicting binding affinity, molecular docking provides a detailed picture of the interactions between the ligand and the amino acid residues within the active site of the target protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding. For instance, in the study of chalcones with a naphthalene moiety, molecular docking suggested that the most potent compound binds to the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, for newly designed chlorochalcone (B8783882) derivatives, docking studies revealed that the compounds were able to bind to the key amino acid residues Arg120 and Tyr355 in the active site of the COX-2 enzyme. cmu.ac.th This level of detail is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds.

For naphthalene analogues, QSAR studies have been successfully applied to predict their anticancer activity. nih.govresearchgate.net These models are typically built using multiple linear regression (MLR) or other machine learning algorithms. nih.gov The descriptors used in these models can be varied and include electronic properties (like the energy of the lowest unoccupied molecular orbital, ELUMO), steric properties, and hydrophobicity (like LogP). A study on chlorochalcone derivatives resulted in a QSAR model with a squared correlation coefficient (R²) of 0.743, indicating a good predictive ability. cmu.ac.th The resulting equation was:

pIC50 = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P) cmu.ac.th

Such models are powerful tools for virtual screening and for prioritizing the synthesis of new compounds with potentially enhanced biological activity.

Integration of Machine Learning and Artificial Intelligence in Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into the drug design pipeline to accelerate the discovery of new therapeutic agents. researchgate.netspringernature.com These advanced computational techniques can be applied to various aspects of molecular design, from predicting molecular properties to generating novel chemical structures with desired characteristics.

Structure Activity Relationship Sar Studies of 1 4 Chlorobenzyl Naphthalene Derivatives

Elucidation of Structural Determinants for Biological Activity

Research into various naphthalene (B1677914) derivatives has revealed that the naphthalen-1-yl group can be an optimal substituent for potent biological activity in certain contexts. nih.gov The introduction of a naphthalene moiety into a molecular structure has been shown to potentially improve the chemical and metabolic stability of the compound while retaining its pharmacological properties. nih.gov

The benzyl (B1604629) group, linked to the naphthalene core, also plays a pivotal role. Its orientation and the substituents it carries are critical for activity. The chlorine atom at the 4-position of the benzyl ring in the parent compound is a key feature. Halogen atoms are often crucial for maintaining biological potency in related series of compounds. nih.govrsc.org

Furthermore, the linker between the naphthalene and benzyl moieties can be a determinant of activity. For instance, in related compound series, modifications to linker regions, such as extending them with additional atoms, have been explored to enhance binding affinities by providing greater flexibility. nih.gov

Interactive Table: Key Structural Determinants and Their Impact on Biological Activity

| Structural Component | General Role in Biological Activity | Observed Effects of Modification |

|---|---|---|

| Naphthalene Core | Acts as a scaffold for binding to biological targets; contributes to lipophilicity. nih.gov | Replacement of the naphthalene moiety with a benzene (B151609) ring can lead to a loss of inhibitory effects. polyu.edu.hk The naphthalen-1-yl group is often favored for optimal activity. nih.gov |

| Benzyl Moiety | Interacts with specific regions of the target's binding site. | Substituents on the benzyl ring significantly influence potency and selectivity. |

| 4-Chloro Substituent | Contributes to the electronic properties and binding interactions of the benzyl ring. The presence of halogens can be critical for potency. nih.govrsc.org | The presence of a halogen substitute in the phenyl moiety can be essential for inhibitory effects on biological targets. polyu.edu.hk |

| Linker Region | Connects the naphthalene and benzyl moieties and influences the molecule's conformation and flexibility. | Extending the linker can increase flexibility and improve binding affinity. nih.gov |

Influence of Substituent Position and Electronic Effects on Biological Potency and Selectivity

The potency and selectivity of 1-(4-chlorobenzyl)naphthalene derivatives are highly sensitive to the position and electronic nature of substituents on both the naphthalene and benzyl rings. These modifications can alter the molecule's electron distribution, hydrophobicity, and steric profile, thereby affecting its interaction with the target protein.

On the benzyl ring, the position of substituents is critical. For example, in studies of related naphthalene derivatives, it has been observed that substituents at the 4-position (para-position) of a phenyl ring are often more beneficial for activity compared to the 3-position (meta-position). nih.govnih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role. The introduction of electron-donating groups has been shown to significantly increase antiproliferative activity in some naphthalene-containing compounds. nih.gov Conversely, the presence of electron-withdrawing groups can also be beneficial, depending on the specific biological target. nih.gov

The electronic effects of substituents can be quantified using parameters like Hammett constants, which describe the electron-donating or -withdrawing ability of a substituent. nih.govresearchgate.net These parameters, along with others that describe hydrophobic and steric properties, are used in quantitative structure-activity relationship (QSAR) models to predict the biological response of new derivatives. nih.gov

On the naphthalene ring itself, the introduction of substituents can dramatically influence the photophysical and electronic properties of the molecule. mdpi.com For instance, the introduction of groups can lead to shifts in absorption and fluorescence spectra, indicating a change in the electronic environment. mdpi.com In the context of biological activity, the substitution pattern on the naphthalene core is a key factor in optimizing binding affinity and cell-based activity. nih.gov

Interactive Table: Influence of Substituents on Biological Potency

| Ring System | Substituent Type/Position | Effect on Potency and Selectivity | Example |

|---|---|---|---|

| Benzyl Ring | Substituent at 4-position (para) | Generally more favorable for activity than substitution at the 3-position (meta). nih.govnih.gov | In some series, a 4-methoxy or 4-methyl group on the phenyl ring is associated with good activity. nih.gov |

| Benzyl Ring | Electron-donating groups | Can significantly increase antiproliferative activity in certain classes of naphthalene derivatives. nih.gov | Introduction of methoxy (B1213986) or methyl groups. nih.gov |

| Benzyl Ring | Electron-withdrawing groups | Can also enhance activity, depending on the target. The trifluoromethyl group is a strong electron-withdrawing group. nih.gov | Introduction of fluoro or cyano groups. nih.gov |

| Naphthalene Ring | Various substituents | Alters the electronic properties and can be systematically varied to explore binding interactions and optimize cell-based activity. nih.gov | Inclusion of various heterocycles and fused ring systems to the naphthalene core. nih.gov |

Investigation of Bioisosteric Replacements within the Naphthalene and Benzyl Moieties

Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. u-tokyo.ac.jpnih.gov This approach has been applied to both the naphthalene and benzyl moieties of related compounds.

The naphthalene ring, due to its size and lipophilicity, can sometimes be associated with poor solubility or metabolic instability. Therefore, replacing it with a bioisostere can be advantageous. A notable example is the use of benzazaborinines as a bioisosteric replacement for naphthalene. nih.govresearchgate.net Studies have shown that benzazaborinine analogues of known drugs can exhibit comparable potency and physicochemical properties, along with excellent bioavailability and brain penetration. nih.govresearchgate.net

The benzyl moiety can also be subject to bioisosteric replacement. For instance, the phenyl ring can be replaced with various heterocyclic rings to explore new binding interactions or to modulate the compound's properties. In some Keap1-Nrf2 inhibitors, the flanking aryl moieties were systematically replaced with various heterocycles and fused ring systems to improve biological activity. nih.gov

The concept of bioisosterism is not limited to entire ring systems. Smaller functional groups can also be replaced. For example, the replacement of a hydrogen atom with a fluorine atom is a common bioisosteric substitution that can significantly impact a molecule's properties due to fluorine's high electronegativity. nih.gov

Interactive Table: Bioisosteric Replacements and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Observed Outcome |

|---|---|---|---|

| Naphthalene | Benzazaborinine | To improve physicochemical properties, bioavailability, and brain penetration while maintaining potency. nih.govresearchgate.net | Analogues showed comparable potency and favorable pharmacokinetic profiles. nih.govresearchgate.net |

| Benzene Ring (of the benzyl moiety) | Heterocyclic rings (e.g., thiophene, pyridine) | To explore new binding interactions, improve solubility, and alter metabolic pathways. nih.gov | Varying effects on potency and selectivity, depending on the specific heterocycle and biological target. nih.gov |

| Hydrogen Atom | Fluorine Atom | To alter electronic properties, block metabolic sites, and potentially increase binding affinity. nih.gov | Can lead to significant changes in potency and selectivity. nih.gov |

Conformational Analysis and its Correlation with SAR

Conformational analysis, which studies the three-dimensional arrangement of atoms in a molecule, is crucial for understanding the SAR of this compound derivatives. The specific conformation that a molecule adopts determines how well it can fit into the binding site of its biological target. A molecule's ability to adopt a low-energy conformation that is complementary to the binding site is a key determinant of its potency.

Molecular modeling and computational techniques, such as molecular dynamics simulations, are often used to study the conformational preferences of these molecules. mdpi.com These simulations can provide insights into the stability of different conformations and how the molecule interacts with its target at an atomic level. For example, the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms in a molecule can be calculated to assess the stability of the molecule and its binding pose within a protein. mdpi.com

The rigidity or flexibility of a molecule is another important aspect of its conformation. Increasing the rigidity of a molecule by, for instance, introducing additional rings or bulky groups can sometimes lead to increased potency and selectivity. nih.gov This is because a more rigid molecule has fewer conformations to sample, reducing the entropic penalty upon binding to its target. However, a certain degree of flexibility is often required for the molecule to adapt its conformation to fit into the binding site.

The correlation between conformational analysis and SAR allows for the rational design of new derivatives with improved biological activity. By understanding the preferred conformation for binding, medicinal chemists can design molecules that are pre-organized to adopt this conformation, potentially leading to a significant increase in potency.

Molecular Mechanisms of Action and Target Identification for 1 4 Chlorobenzyl Naphthalene and Its Analogues

Interaction with Specific Molecular Targets and Biochemical Pathways

The principal molecular target identified for naphthalene-based compounds, structurally similar to 1-(4-chlorobenzyl)naphthalene, is the Kelch-like ECH-associated protein 1 (KEAP1). nih.govresearchgate.net KEAP1 is a crucial regulator of the cellular antioxidant response. nih.gov Under normal physiological conditions, KEAP1 binds to the transcription factor Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), facilitating its ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This keeps the intracellular levels of Nrf2 low. nih.gov

Naphthalene-based inhibitors, including analogues of this compound, are designed to non-covalently disrupt the protein-protein interaction (PPI) between KEAP1 and Nrf2. nih.govnih.gov By competitively binding to the Nrf2-binding pocket on the Kelch domain of KEAP1, these inhibitors prevent the sequestration and degradation of Nrf2. nih.govnih.gov This inhibition allows Nrf2 to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes. nih.govnih.gov

While the KEAP1-Nrf2 axis is the primary target, studies on various naphthalene (B1677914) derivatives suggest potential interactions with other biochemical pathways. For instance, certain naphthalene-1,4-dione analogues have been investigated as potential inhibitors of enzymes like Topoisomerase II. Furthermore, some 1,3,4-oxadiazole-naphthalene hybrids have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important player in angiogenesis. The metabolic pathways of naphthalene itself involve enzymes like cytochrome P450 and glutathione-S-transferase. nih.gov

Enzyme Inhibition Profiles and Kinetics

The study of enzyme inhibition profiles and kinetics is essential for understanding the potency and mechanism of action of compounds like this compound. For its analogues targeting the KEAP1-Nrf2 interaction, kinetic studies are typically performed to determine their binding affinity for KEAP1.

Fluorescence polarization (FP) assays and time-resolved fluorescence energy transfer (TR-FRET) assays are commonly employed to measure the inhibitory activity. nih.gov These assays allow for the determination of the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), which are key parameters for quantifying the potency of an inhibitor. For example, a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogues demonstrated IC50 values in the nanomolar range in TR-FRET assays, indicating high potency. nih.govresearchwithrutgers.com One such analogue, with a C2-phthalimidopropyl group, showed an IC50 of 2.5 nM and a subnanomolar Ki value. researchwithrutgers.com

Table 1: Key Kinetic Parameters for Enzyme Inhibition

| Parameter | Description | Relevance |

|---|---|---|

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A measure of the inhibitor's potency. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A more absolute measure of binding affinity than IC50. |

| Km | The Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for its substrate. |

| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Represents the catalytic efficiency of the enzyme. |

Modulation of Cellular Signaling Cascades

The primary signaling cascade modulated by this compound and its analogues is the KEAP1-Nrf2 pathway. By inhibiting KEAP1, these compounds trigger a cascade of events that ultimately leads to a strengthened cellular antioxidant defense. nih.govnih.gov

The key steps in this signaling cascade are:

Inhibition of KEAP1-Nrf2 Interaction: The naphthalene-based inhibitor binds to KEAP1, preventing it from binding to Nrf2. nih.gov

Nrf2 Accumulation and Nuclear Translocation: The stabilized Nrf2 protein accumulates in the cytoplasm and subsequently translocates into the nucleus. nih.gov

ARE-Mediated Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.gov

Upregulation of Cytoprotective Genes: This binding initiates the transcription of a wide array of genes encoding for antioxidant proteins and detoxifying enzymes. nih.gov

The downstream targets of Nrf2 activation include enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase, which are involved in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. nih.gov For example, certain 1,4-bis(arylsulfonamido)naphthalene-N,N′-diacetic acid analogues have been shown to significantly increase the mRNA levels of GSTM3, HMOX1, and NQO1 in cells. researchwithrutgers.com

G-quadruplex (G4) DNA Binding Interactions

Beyond the KEAP1-Nrf2 pathway, certain naphthalene derivatives, particularly naphthalene diimides, have been shown to interact with G-quadruplex (G4) DNA structures. nih.gov G-quadruplexes are non-canonical four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters. nih.govnih.gov These structures are implicated in the regulation of gene expression and are considered potential targets for anticancer therapies. nih.gov

Naphthalene diimides, with their large, planar aromatic core, can bind to G-quadruplexes with high affinity and selectivity over duplex DNA. nih.gov The binding is typically driven by π-π stacking interactions between the naphthalene diimide core and the G-quartets of the G4 structure. nih.govnih.gov The mode of binding can vary depending on the specific G-quadruplex topology and the side chains of the naphthalene diimide derivative, and can include groove binding, stacking on the outer quartet, or intercalation. nih.gov

The stabilization of G-quadruplex structures by these ligands can interfere with biological processes such as DNA replication and transcription, leading to anticancer effects. nih.gov The ability of naphthalene diimides to act as fluorescent probes for G-quadruplexes further highlights their specific interaction with these DNA structures. nih.gov

Radical Scavenging Activity and Antioxidant Mechanisms

While the primary antioxidant mechanism of many naphthalene-based KEAP1 inhibitors is indirect, through the activation of the Nrf2 pathway, the potential for direct radical scavenging activity should also be considered. The chemical structure of these compounds may allow them to directly interact with and neutralize free radicals.

The antioxidant activity of chemical compounds can be evaluated using various in vitro assays. nih.gov These assays measure the ability of a compound to scavenge different types of free radicals or to reduce oxidized species.

Table 2: Common Assays for Assessing Antioxidant Activity

| Assay | Principle |

|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of a compound to scavenge the pre-formed ABTS radical cation. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals. |

Assessment of Off-Target Effects and Secondary Pharmacodynamics

When evaluating the therapeutic potential of any compound, it is crucial to assess its potential for off-target effects and secondary pharmacodynamics. For compounds based on a naphthalene scaffold, potential toxicities associated with naphthalene metabolism must be considered.

Naphthalene itself can cause dose- and site-selective injury to certain cells, such as the nonciliated bronchiolar epithelial cells (Clara cells) in the lungs. nih.gov This toxicity is mediated by its metabolic activation by cytochrome P450 enzymes to reactive metabolites. nih.govnih.gov Therefore, it is important to evaluate whether therapeutic naphthalene derivatives retain this toxicity profile.

Furthermore, individuals with a deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD) are particularly susceptible to naphthalene-induced hemolytic anemia. nih.gov This is an important consideration for the safety profile of any naphthalene-based drug candidate.

Secondary pharmacodynamics refers to the effects of a compound on targets other than its primary intended target. As mentioned earlier, analogues of this compound could potentially interact with other biological molecules such as VEGFR-2 or topoisomerases. A thorough assessment of these potential off-target interactions is necessary to fully characterize the pharmacological profile of these compounds and to anticipate any potential side effects. Long-term exposure to naphthalene has also been associated with cataract formation in animal studies. epa.gov

Preclinical Pharmacological Investigations of 1 4 Chlorobenzyl Naphthalene in Non Human Models

In Vitro Biological Activity Assessments in Cell-Based Assays

Antimicrobial Activity: Antibacterial and Antifungal Efficacy

The naphthalene (B1677914) scaffold is a component of various commercially available antimicrobial medications, including nafcillin, naftifine, and terbinafine ekb.eg. Numerous synthesized naphthalene derivatives have also demonstrated significant antimicrobial properties against a range of bacterial and fungal strains ekb.egresearchgate.net. However, a specific investigation into the antibacterial and antifungal efficacy of 1-(4-Chlorobenzyl)naphthalene has not been reported in the available scientific literature. Consequently, there is no data, such as minimum inhibitory concentration (MIC) values, to present for this specific compound.

Anticancer and Antiproliferative Activity in Various Cancer Cell Lines

Naphthalene derivatives have been a significant focus of anticancer research, with many analogs showing potent antiproliferative activity against various human cancer cell lines nih.gov. For instance, certain naphthalene-substituted triazole spirodienones have demonstrated high inhibitory activity against cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) nih.gov. Similarly, 1,3,4-oxadiazole-naphthalene hybrids have been evaluated for their cytotoxic effects on HepG-2 (liver cancer) and MCF-7 (breast cancer) cells nih.gov.

Despite the broad investigation into naphthalene-containing compounds for anticancer properties, no studies were identified that specifically assessed the in vitro anticancer or antiproliferative activity of this compound. Therefore, no IC50 values or specific findings on its effects on cancer cell lines can be provided.

Assessment of Cytocompatibility in Normal Cell Lines

The evaluation of a compound's effect on normal, non-cancerous cell lines is a critical step in preclinical assessment. Some studies on complex naphthalene derivatives have included cytocompatibility testing. For example, certain 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives showed no noticeable toxicity to human HepG2-C8 and mouse brain BV-2 microglia cells nih.gov. However, the scientific literature search did not yield any studies that specifically evaluated the cytocompatibility of this compound on any normal cell lines.

Evaluation of Antioxidant Potential in Cellular Systems

The antioxidant properties of various chemical structures are of significant interest in pharmacological research. While the broader class of naphthalene derivatives has been investigated for such activities, there is no available research that specifically examines the antioxidant potential of this compound in cellular systems.

Inhibition of Protein-Protein Interactions (e.g., Keap1-Nrf2 PPI) in Cellular Models

The protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key therapeutic target for managing oxidative stress-related diseases nih.govnih.gov. A number of naphthalene-based compounds have been developed as inhibitors of this interaction nih.govnih.govnih.gov. Specifically, complex derivatives such as 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids have shown potent inhibitory activity in the nanomolar range in biochemical assays nih.gov. These compounds function by preventing the Keap1-mediated degradation of Nrf2, leading to the activation of antioxidant response pathways nih.govnih.gov.

However, the specific compound this compound has not been identified or tested as an inhibitor of the Keap1-Nrf2 PPI in any of the reviewed studies. Therefore, no data on its inhibitory concentration (IC50) or its effects on Nrf2 signaling pathways in cellular models is available.

Photosynthetic Electron Transport (PET) Inhibition Studies

Inhibitors of photosynthetic electron transport (PET) are valuable tools in agricultural and biological research frontiersin.orgnih.gov. The naphthalene moiety has been incorporated into molecules designed to inhibit this process. For example, studies on N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide derivatives have demonstrated their ability to inhibit PET in spinach chloroplasts, with their action localized to photosystem II (PSII) nih.gov. Furthermore, research on the parent compound, naphthalene, has shown that it can negatively impact the photochemical activity of PSII in pea leaves by disrupting cell membrane integrity and affecting the acceptor side of PSII msu.runih.gov.

Despite these related findings, no studies have been published that specifically investigate the PET-inhibiting activity of this compound.

Cellular Pathway Activation Assays (e.g., Antioxidant Response Element (ARE)-controlled gene expression)

The Antioxidant Response Element (ARE) is a critical regulatory sequence in the promoter region of genes that encode for a wide array of cytoprotective proteins, including antioxidant and detoxification enzymes. nih.govnih.gov This pathway is primarily orchestrated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.govmdpi.com Under conditions of oxidative or electrophilic stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of genes that bolster the cell's defense mechanisms. researchgate.netresearchgate.net